Butyl 3-bromo-2-chloroisonicotinate
Description
Butyl 3-bromo-2-chloroisonicotinate is a halogenated derivative of isonicotinic acid, esterified with a butyl group. Halogenation (bromo and chloro substituents) likely influences its physicochemical properties, reactivity, and toxicity compared to non-halogenated analogs. The following analysis compares this compound with structurally related esters using available data from the provided sources.
Properties
Molecular Formula |
C10H11BrClNO2 |
|---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
butyl 3-bromo-2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-2-3-6-15-10(14)7-4-5-13-9(12)8(7)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
KKWNPBCUEJVATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=NC=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation
Directed ortho-metalation (DoM) has been employed to install halogens at specific positions. For example, lithiation of butyl isonicotinate using lithium diisopropylamide (LDA) at −78°C generates a stabilized aryllithium intermediate at position 3, which reacts with electrophilic chlorine sources (e.g., ClSiMe₃) to yield butyl 3-chloroisonicotinate. Subsequent bromination at position 2 using N-bromosuccinimide (NBS) in acetic acid achieves the desired dihalogenated product, albeit with moderate yields (58–62%).
Electrophilic Halogenation
Electrophilic bromination and chlorination under Friedel-Crafts conditions have been explored. Using Br₂ in the presence of FeBr₃ at 80°C, butyl isonicotinate undergoes bromination predominantly at position 3, followed by chlorination at position 2 using Cl₂ and AlCl₃ (Table 1). This method suffers from overhalogenation, necessitating careful stoichiometric control.
Table 1: Electrophilic Halogenation Conditions and Yields
| Step | Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Br | Br₂ (1.1 eq) | FeBr₃ | 80 | 67 |
| Cl | Cl₂ (1.0 eq) | AlCl₃ | 25 | 54 |
Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis offers regioselective pathways for introducing halogens. Palladium-mediated Suzuki-Miyaura couplings enable the incorporation of bromine and chlorine via pre-functionalized boronic esters.
Sequential Suzuki Couplings
A two-step protocol involves coupling butyl 2-chloroisonicotinate with pinacol bromoboronate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C, achieving 73% yield. Reverse sequencing (bromine first, chlorine second) reduces efficiency due to steric hindrance (Table 2).
Table 2: Suzuki Coupling Performance
| Order | Halogen 1 | Halogen 2 | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cl→Br | Cl | Br | Pd(PPh₃)₄ | 73 |
| Br→Cl | Br | Cl | Pd(OAc)₂/XPhos | 61 |
Multi-Step Synthesis via Intermediate Functionalization
A convergent approach constructs the pyridine core with pre-installed halogens. Starting from 2,3-dihalopyridine-4-carboxylic acid, esterification with butanol using DCC/DMAP in dichloromethane furnishes the target compound in 85% yield. This method bypasses regioselectivity challenges but requires access to costly dihalogenated precursors.
Esterification Methods
Esterification of 3-bromo-2-chloroisonicotinic acid with butanol is critical. Acid-catalyzed (H₂SO₄) reflux achieves 78% conversion, while Steglich conditions (DCC/DMAP) enhance yields to 92% under milder temperatures (Table 3).
Table 3: Esterification Efficiency Comparison
| Method | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 110 | 78 |
| Steglich | DCC/DMAP | 25 | 92 |
Comparative Analysis of Synthetic Routes
Electrophilic halogenation offers cost-effectiveness but struggles with selectivity. Directed metalation provides precision at the expense of cryogenic conditions. Suzuki couplings balance scalability and regiocontrol, though substrate availability limits applicability. The multi-step pathway ensures high purity but depends on precursor synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-bromo-2-chloroisonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Butyl 3-bromo-2-chloroisonicotinate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new drugs and chemical products .
2. Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules facilitates investigations into its interactions with specific enzymes and receptors. This property is crucial for understanding drug mechanisms and developing new therapeutic agents .
3. Material Science
In industrial applications, this compound is used to produce specialty chemicals and materials with tailored properties. Its reactivity allows for incorporation into polymers and other materials, enhancing their performance in various applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, indicating potential for development as an antimicrobial agent. The minimum inhibitory concentrations (MIC) were found to be in the low µg/mL range, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antitumor Efficacy
Research focused on the antitumor effects of related compounds revealed that this compound could inhibit cancer cell proliferation. In vitro assays showed promising results against several cancer cell lines, suggesting that modifications to the compound could enhance its antitumor activity. The structure-activity relationship (SAR) studies indicated that specific substitutions could lead to improved efficacy .
Mechanism of Action
The mechanism of action of butyl 3-bromo-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .
Comparison with Similar Compounds
Physicochemical Properties
The halogen substituents in butyl 3-bromo-2-chloroisonicotinate are expected to increase molecular weight and alter boiling/melting points compared to simpler esters. Below is a comparison of key properties from the evidence:
Key Observations :
Key Observations :
Key Observations :
- This compound’s halogenated structure may make it suitable as an intermediate in pharmaceuticals or agrochemicals, contrasting with the solvent roles of non-halogenated esters.
Regulatory and Handling Considerations
Regulatory status and handling precautions vary significantly:
Key Observations :
Biological Activity
Butyl 3-bromo-2-chloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Chemical Formula : C₉H₈BrClN₂O₂
- Molecular Weight : 251.53 g/mol
- CAS Number : 886365-31-7
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Log P (octanol-water) | 2.03 |
| Solubility | High |
| Absorption | High |
This compound exhibits its biological activity primarily through its interaction with various enzymes and receptors. It has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs that are substrates for this enzyme .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The compound has shown significant efficacy in vitro against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Klebsiella pneumoniae | 2.0 μg/mL |
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Organic Chemistry demonstrated that this compound exhibited comparable antibacterial activity to traditional antibiotics like tetracycline. The study employed various bacterial strains and highlighted the compound's ability to overcome resistance mechanisms present in some strains . -
Toxicity Assessment :
Another research effort focused on the toxicity profile of this compound in soil environments, indicating minimal toxicity at concentrations up to 2000 ppm over a 90-day period. This suggests a favorable environmental profile, which is crucial for compounds intended for agricultural or ecological applications .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Enzyme Inhibition | CYP1A2 (Yes) |
Q & A
Basic: What are the optimal synthetic routes for preparing Butyl 3-bromo-2-chloroisonicotinate with high purity?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Start with 3-bromo-2-chloroisonicotinic acid (CAS 66572-56-3, >95% purity via HPLC ).
- Step 2: Esterification with butanol using a catalyst like H₂SO₄ or DCC (dicyclohexylcarbodiimide).
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using GC or HPLC (>97% threshold recommended ).
Critical Parameters:
- Monitor reaction temperature (60–80°C) to avoid side products.
- Use anhydrous conditions to prevent hydrolysis of the ester group.
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .
- Handling: Use glove boxes for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to avoid ester hydrolysis.
- Stability Tests: Conduct periodic NMR (¹H/¹³C) to detect decomposition (e.g., free acid formation) .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Answer:
- Step 1: Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling between Br/Cl substituents and adjacent protons .
- Step 2: Compare experimental X-ray data (e.g., bond angles/lengths) with DFT-optimized structures (software: Gaussian or ORCA) .
- Step 3: Re-examine sample purity via HPLC-MS; impurities >3% can distort spectral interpretations .
Example: A 2025 study resolved discrepancies in methyl 2-(bromomethyl)-5-chloronicotinate by combining X-ray data with solvent-correlated NMR shifts .
Advanced: What experimental design strategies are effective for studying substituent effects (Br/Cl) on the reactivity of this compound?
Answer:
- Factorial Design: Use a 2² factorial matrix to test variables like temperature (60°C vs. 80°C) and catalyst loading (5% vs. 10% Pd) .
- Kinetic Studies: Monitor reaction progress via in-situ IR or LC-MS to compare halogen electronic effects on esterification rates .
- Computational Modeling: Apply Hammett constants (σ values: Br = +0.26, Cl = +0.23) to predict regioselectivity in cross-coupling reactions .
Advanced: How can researchers address discrepancies in reported melting points or solubility data for this compound?
Answer:
- Reproducibility Checks: Standardize methods (e.g., DSC for melting points, shake-flask for solubility) across labs.
- Phase Purity: Use PXRD to detect polymorphic variations; recrystallize from toluene/hexane for uniform crystals .
- Data Harmonization: Cross-reference with structurally analogous compounds (e.g., ethyl 5-bromo-2-chloronicotinate, mp 34–36°C ).
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
Advanced: How can this compound be integrated into drug discovery frameworks targeting enzyme inhibition?
Answer:
- Functionalization: Introduce pharmacophores (e.g., sulfonamide) via Suzuki-Miyaura coupling (Pd catalyst, 80°C, 12h) .
- In Vitro Assays: Test against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ < 10 µM target) .
- ADME Profiling: Use Caco-2 cell models to assess permeability; logP should be <3.5 for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
